molecular formula C22H23N5OS B6459625 2-methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549037-87-6

2-methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Número de catálogo: B6459625
Número CAS: 2549037-87-6
Peso molecular: 405.5 g/mol
Clave InChI: FOFGDUZLMOHSLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidine core fused with a dihydroquinazolinone scaffold. Its structure includes a piperidinylmethyl bridge connecting the thienopyrimidine and quinazolinone moieties, with a methyl substituent at the 7-position of the thienopyrimidine ring.

Propiedades

IUPAC Name

2-methyl-3-[[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-14-12-29-20-19(14)23-13-24-21(20)26-9-7-16(8-10-26)11-27-15(2)25-18-6-4-3-5-17(18)22(27)28/h3-6,12-13,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFGDUZLMOHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The compound’s thieno[3,2-d]pyrimidine core is shared with several kinase inhibitors described in patent literature. For example, 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (compound 101 in EP 2 402 347 A1) also employs a thienopyrimidine scaffold but substitutes the quinazolinone with a morpholine group and a benzoimidazole moiety, likely altering target specificity . Similarly, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 8-(4-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one) replace the thienopyrimidine with a pyridopyrimidine system, reducing sulfur-mediated lipophilicity but retaining piperidine-based substitutions for enhanced bioavailability .

Substituent Analysis

  • Piperidine/Piperazine Linkers : The piperidinylmethyl bridge in the target compound is analogous to substituents in 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (), which uses a dichlorobenzyl-piperidine group to improve hydrophobic interactions with target proteins . The absence of halogenated substituents in the target compound may reduce off-target binding but could limit potency against certain kinase isoforms.
  • Quinazolinone vs. Pyrazolyl Groups: The dihydroquinazolinone moiety distinguishes the target compound from pyrazolyl-substituted analogs (e.g., ). Quinazolinones are associated with EGFR inhibition, suggesting a divergent therapeutic profile compared to pyrazolyl-pyrimidinones, which often target PI3K or mTOR pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Hypothesized Target Reference
2-Methyl-3-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one Thieno[3,2-d]pyrimidine Piperidinylmethyl, Dihydroquinazolinone Kinases (e.g., EGFR)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Morpholine, Benzoimidazole, Methanesulfonyl PI3K/mTOR
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone Dichlorobenzyl-piperidine, Pyrazolyl CDK/Cancer Targets
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Dimethoxyphenyl, Ethylpiperazine Serine/Threonine Kinases

Research Findings and Implications

  • Target Prediction: Tools like SimilarityLab () could identify the target compound’s analogs and predict kinase targets based on consensus activity profiles of thienopyrimidine derivatives .
  • Structure-Activity Relationship (SAR): The piperidinylmethyl linker and quinazolinone moiety may synergize to enhance selectivity for tyrosine kinases over lipid kinases, contrasting with pyrido-pyrimidinones’ broader activity .
  • Therapeutic Potential: While direct activity data for the target compound is absent in the evidence, structural parallels to patented kinase inhibitors () suggest applications in oncology or inflammatory diseases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.